molecular formula C11H23Cl2N3O2 B1424221 1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-one dihydrochloride CAS No. 1159822-74-8

1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-one dihydrochloride

Cat. No. B1424221
M. Wt: 300.22 g/mol
InChI Key: XIPVYYICDZJHGO-UHFFFAOYSA-N
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Description

1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-one dihydrochloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This chemical compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Chemical Synthesis and Structural Analysis:

  • The compound has been involved in the synthesis of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. These derivatives were synthesized using a simple and efficient method, demonstrating the versatility of the compound in chemical synthesis (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
  • It has been used in the formation of compounds where the morpholine ring adopts a chair conformation, contributing to studies in molecular structure (Aydın, Şüküroğlu, Akkurt, & Büyükgüngör, 2011).

Pharmaceutical Research:

  • This compound has been explored in the context of drug discovery, particularly in the synthesis of stretched analogues of piperidine, piperazine, and morpholine. These analogues have potential utility as building blocks for lead optimization programs in pharmaceutical research (Feskov, Chernykh, Kuchkovska, Daniliuc, Kondratov, & Grygorenko, 2019).
  • Synthesis of novel morpholine, thiomorpholine, and N-substituted piperazine coupled 2-(thiophen-2-yl)dihydroquinolines, which have been studied for antimycobacterial activity against Mycobacterium tuberculosis, indicates its potential in developing antitubercular agents (Marvadi, Krishna, Sriram, & Kantevari, 2019).

Antimicrobial and Antiviral Research:

  • The compound has been included in the synthesis of benzoxazole derivatives, which showed broad-spectrum antimicrobial activity against various Gram-positive, Gram-negative bacteria, and yeast strains (Temiz‐Arpacı, Özdemir, Yalcin, Yildiz, Akı-Şener, & Altanlar, 2005).
  • Additionally, derivatives of the compound have been evaluated for their antiviral activity, demonstrating potential in the field of virology (Selvakumar, Gujjar, Subbiah, & Elango, 2018).

Miscellaneous Applications:

properties

IUPAC Name

1-morpholin-4-yl-3-piperazin-1-ylpropan-1-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2.2ClH/c15-11(14-7-9-16-10-8-14)1-4-13-5-2-12-3-6-13;;/h12H,1-10H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIPVYYICDZJHGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CCC(=O)N2CCOCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697051
Record name 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Morpholin-4-YL-3-piperazin-1-YL-propan-1-one dihydrochloride

CAS RN

1159822-74-8
Record name 1-(Morpholin-4-yl)-3-(piperazin-1-yl)propan-1-one--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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